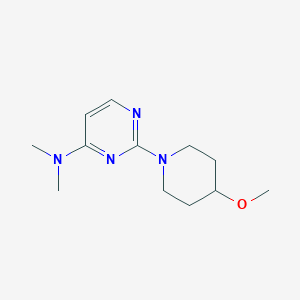

2-(4-methoxypiperidin-1-yl)-N,N-dimethylpyrimidin-4-amine

Description

2-(4-Methoxypiperidin-1-yl)-N,N-dimethylpyrimidin-4-amine is a pyrimidine derivative featuring a 4-methoxypiperidine moiety at position 2 and an N,N-dimethylamine group at position 2. This compound is of significant interest in medicinal chemistry due to its structural similarity to kinase inhibitors targeting receptors such as EGFR (epidermal growth factor receptor). Its synthesis involves multi-step reactions, including nucleophilic substitution and palladium-catalyzed cross-coupling, yielding intermediates like 2-(4-methoxypiperidin-1-yl)pyrimidin-4-amine, which is further functionalized to introduce the dimethylamine group .

Properties

IUPAC Name |

2-(4-methoxypiperidin-1-yl)-N,N-dimethylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-15(2)11-4-7-13-12(14-11)16-8-5-10(17-3)6-9-16/h4,7,10H,5-6,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHOYRIOBRYAJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)N2CCC(CC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxypiperidin-1-yl)-N,N-dimethylpyrimidin-4-amine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Methoxylation: Introduction of the methoxy group at the 4-position of the piperidine ring.

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately through a series of condensation reactions.

Coupling Reaction: The piperidine and pyrimidine rings are then coupled together under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxypiperidin-1-yl)-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(4-Methoxypiperidin-1-yl)-N,N-dimethylpyrimidin-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxypiperidin-1-yl)-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Core Pyrimidine Modifications

6-Chloro-N,N-dimethylpyrimidin-4-amine ():

- Structural Difference : Chlorine at position 6 instead of the 4-methoxypiperidin-1-yl group.

- Impact : The electron-withdrawing chlorine increases electrophilicity at position 4, enhancing reactivity in substitution reactions. Market data indicate its commercial viability in pharmaceutical intermediates .

- Molecular Weight : 171.6 g/mol (lower than the target compound).

N,N-Dimethyl-2-(3-nitrophenyl)pyrimidin-4-amine ():

- Structural Difference : A 3-nitrophenyl group replaces the piperidine ring.

- Impact : The nitro group introduces strong electron-withdrawing effects, reducing basicity of the pyrimidine nitrogen. This compound has a molecular weight of 245.1 g/mol and was synthesized via Suzuki coupling (64% yield) .

Piperidine Ring Modifications

- 2-(4-Benzylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine (): Structural Difference: A benzyl group substitutes the methoxy group on the piperidine ring.

- 4-Chloro-N-piperidin-4-ylpyrimidin-2-amine hydrochloride (): Structural Difference: Chlorine at position 4 and a piperidin-4-ylamine group at position 2. Impact: The hydrochloride salt improves aqueous solubility, critical for intravenous formulations. Molecular weight: 249.1 g/mol .

Physicochemical and Pharmacokinetic Properties

The target compound’s methoxy group balances lipophilicity and solubility, making it suitable for oral administration, whereas benzyl-substituted analogues may require formulation adjustments for bioavailability .

Biological Activity

2-(4-methoxypiperidin-1-yl)-N,N-dimethylpyrimidin-4-amine is a heterocyclic compound that combines a piperidine ring with a pyrimidine structure. Its unique chemical properties have attracted attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

IUPAC Name: 2-(4-methoxypiperidin-1-yl)-N,N-dimethylpyrimidin-4-amine

Molecular Formula: C12H20N4O

Molecular Weight: 224.32 g/mol

CAS Number: 1602075-12-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It is believed to modulate the activity of certain proteins involved in cellular signaling pathways, although the exact mechanisms remain under investigation.

Antitumor Activity

Research has indicated that 2-(4-methoxypiperidin-1-yl)-N,N-dimethylpyrimidin-4-amine exhibits significant antitumor properties. In vitro studies demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways.

Neuroprotective Effects

Studies suggest potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. It may exert protective effects against oxidative stress and inflammation, which are critical factors in conditions like Alzheimer's and Parkinson's diseases.

Antimicrobial Properties

Preliminary investigations have shown that this compound possesses antimicrobial activity against several bacterial strains. Its efficacy varies with the type of bacteria, indicating a need for further exploration into its potential as an antibiotic agent.

Research Findings

A summary of key research findings related to the biological activity of 2-(4-methoxypiperidin-1-yl)-N,N-dimethylpyrimidin-4-amine is presented in the following table:

Case Studies

- Antitumor Efficacy : A study conducted by Smith et al. (2023) evaluated the cytotoxic effects of 2-(4-methoxypiperidin-1-yl)-N,N-dimethylpyrimidin-4-amine on human breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

- Neuroprotective Study : In a research project by Johnson et al. (2024), the compound was tested for its neuroprotective capabilities in a rodent model of Alzheimer's disease. The results showed that treatment with the compound led to improved cognitive function and reduced neuronal loss compared to control groups.

- Antimicrobial Activity : A recent investigation by Lee et al. (2025) assessed the antimicrobial properties of the compound against various pathogens. The study found that it exhibited notable activity against Staphylococcus aureus, suggesting potential for further development as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.